2-Bromo-1-(thiazol-2-yl)ethanone
Overview
Description
2-Bromo-1-(thiazol-2-yl)ethanone is a chemical compound that is part of a broader class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. These compounds are of significant interest in the field of drug discovery due to their diverse biological activities and their potential use in medicinal chemistry.
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various synthetic protocols. For instance, 1,3-dibromo-1,1-difluoro-2-propanone has been used as a synthon for the chemoselective preparation of bromodifluoromethyl thiazoles, which are valuable in drug discovery programs . Similarly, 2-bromo-1-(1H-pyrazol-4-yl)ethanone serves as a versatile precursor for the synthesis of novel mono-, bis-, and polythiadiazines, achieved by reacting with appropriate aminotriazolethiol or di- and poly(bromo) compounds . Additionally, α-bromo chalcones containing a 2-thiene ring have been prepared through the condensation of 1-(thien-3-yl)ethanone with aromatic aldehydes, followed by bromination and selective dehydrobromination .
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related bromophenyl compounds have been investigated using both experimental and theoretical methods, such as Gaussian09 software package, with results in agreement with experimental infrared bands and X-ray diffraction (XRD) data . The stability of these molecules, arising from hyper-conjugative interactions and charge delocalization, has been analyzed using Natural Bond Orbital (NBO) analysis. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis is used to determine charge transfer within the molecule .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. For example, the synthesis of 2-acylbenzo[b]thiophenes from 2-halochalcones through α-C-H functionalization using a copper catalyst and xanthate as a sulfur source has been described, showcasing the synthetic importance of such transformations . Additionally, the reaction of bromodiphenyl butenone with thiourea or N,N'-diphenylthiourea leads to the formation of substituted thiazolamines and thiazolidinones, demonstrating the nucleophilic substitution of the halogen atom and Michael addition .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The molecular electrostatic potential (MEP) analysis of related compounds shows that the negative charge is typically localized over the carbonyl group, while the positive region is over the aromatic rings . The first hyperpolarizability of these compounds has been calculated to assess their potential role in nonlinear optics. Furthermore, molecular docking studies suggest that certain bromophenyl compounds might exhibit inhibitory activity against target proteins and may act as anti-neoplastic agents . The fungicidal activity of new thiazole derivatives prepared from 2-bromo-1-(3,4-dimethylphenyl)ethanone has also been reported, highlighting the diverse applications of these compounds .
Scientific Research Applications
Biological Activities and Synthesis
The compound 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone, related to 2-Bromo-1-(thiazol-2-yl)ethanone, has been synthesized and found to exhibit potent immunosuppressive activities against macrophages and T-lymphocytes. It also demonstrates significant inhibition of LPS-stimulated NO generation and possesses cytotoxicity against various cancer cells (Abdel‐Aziz et al., 2011).
Anticancer Potential
A derivative of 2-Bromo-1-(thiazol-2-yl)ethanone, specifically 1-phenyl-2-(6-phenyl-5,6-dihydroimidazo[2,1-b]-thiazol-6-yl)ethanone, has shown moderate activity in suppressing the growth of kidney cancer cells, indicating potential anticancer properties (Потиха & Броварец, 2020).
Fungicidal Activity
2-Bromo-1-(3,4-dimethylphenyl)ethanone, a closely related compound, has been converted into various thiazole derivatives, showing potential fungicidal activities (Bashandy et al., 2008).
Anticonvulsant and Anti-Inflammatory Activities
2-Bromoacetylbenzofuran, related to 2-Bromo-1-(thiazol-2-yl)ethanone, has been used to synthesize compounds that show anticonvulsant and anti-inflammatory activities, suggesting potential medicinal applications (Dawood et al., 2006).
Antimicrobial and Antitubercular Activities
Compounds synthesized from 1-(2-amino-4-methylthiazol-5-yl)ethanone have demonstrated significant antimicrobial and antitubercular activities, indicating their potential use in treating infectious diseases (Vekariya et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-bromo-1-(1,3-thiazol-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNOS/c6-3-4(8)5-7-1-2-9-5/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRFTRDAOYSMEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383584 | |
Record name | 2-Bromo-1-(1,3-thiazol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(thiazol-2-yl)ethanone | |
CAS RN |
3292-77-1 | |
Record name | 2-Bromo-1-(1,3-thiazol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-1-(1,3-thiazol-2-yl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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